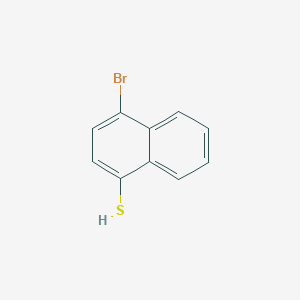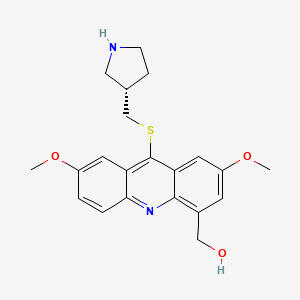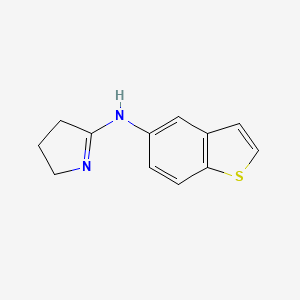
Tizanidine Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tizanidine Dimer is a compound derived from Tizanidine, a centrally acting skeletal muscle relaxant. Tizanidine itself is an imidazoline derivative with alpha-2 adrenergic agonist activity, primarily used to manage spasticity. The dimer form of Tizanidine is of interest due to its potential unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tizanidine Dimer involves the coupling of two Tizanidine molecules. This can be achieved through various synthetic routes, including:
Oxidative Coupling: This method involves the use of oxidizing agents to facilitate the coupling of two Tizanidine molecules. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Catalytic Coupling: Transition metal catalysts such as palladium or nickel can be used to promote the coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative or catalytic coupling processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Purification: Techniques like recrystallization or chromatography are employed to purify the dimer.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and consistency of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dimer into its reduced forms, potentially altering its pharmacological properties.
Substitution: The dimer can participate in substitution reactions, where functional groups on the Tizanidine molecules are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Major Products Formed:
Oxidized Derivatives: These products result from the oxidation of the dimer and may have different pharmacological activities.
Reduced Forms: Reduction of the dimer can lead to products with altered chemical and biological properties.
科学研究应用
Tizanidine Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the management of spasticity and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Tizanidine Dimer is similar to that of Tizanidine, involving the activation of alpha-2 adrenergic receptors. This activation leads to:
Presynaptic Inhibition: Reduces the release of excitatory neurotransmitters, decreasing neuronal excitability.
Polysynaptic Pathways: The dimer primarily affects polysynaptic pathways, reducing the facilitation of spinal motor neurons.
相似化合物的比较
Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological effects.
Guanfacine: Shares structural similarities and has comparable therapeutic applications.
Brimonidine: Used primarily in ophthalmology but has similar receptor activity.
Uniqueness of Tizanidine Dimer:
Enhanced Potency: The dimer form may exhibit enhanced potency compared to the monomer due to increased receptor binding affinity.
Altered Pharmacokinetics: The dimer may have different absorption, distribution, metabolism, and excretion profiles, potentially leading to improved therapeutic outcomes.
属性
分子式 |
C14H10Cl2N6S2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H10Cl2N6S2/c15-7-1-3-9-13(21-23-19-9)11(7)17-5-6-18-12-8(16)2-4-10-14(12)22-24-20-10/h1-4,17-18H,5-6H2 |
InChI 键 |
GCRUVWHTHKWBSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1Cl)NCCNC3=C(C=CC4=NSN=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



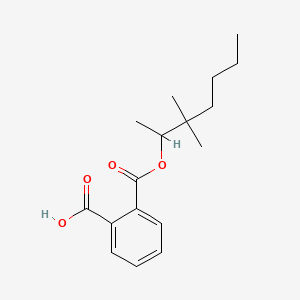
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
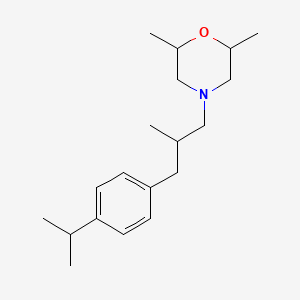
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
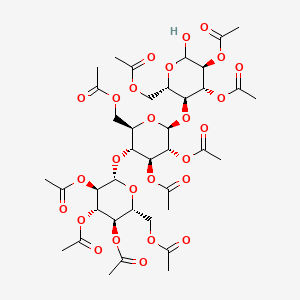
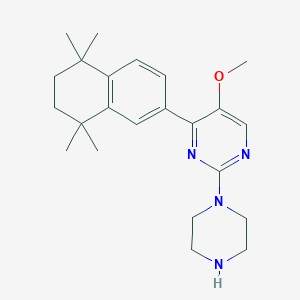
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

